2-(Aliloxi)anilina

Descripción general

Descripción

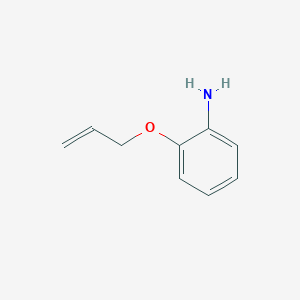

2-(Allyloxy)aniline is an organic compound with the molecular formula C9H11NO. It is characterized by an aniline group substituted with an allyloxy group at the ortho position. This compound is a valuable intermediate in organic synthesis, particularly in the production of alkylated aminophenol derivatives .

Aplicaciones Científicas De Investigación

2-(Allyloxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Mecanismo De Acción

Target of Action

Anilines and aminophenols, which are nitrogen-containing molecules, are known to be versatile building blocks that play a key role in diverse syntheses, especially in medicinal chemistry .

Mode of Action

It is known that anilines can facilitate the amination of benzamide derivatives. This suggests that 2-(Allyloxy)aniline might interact with its targets through a similar mechanism.

Biochemical Pathways

Anilines are known to be involved in various biochemical processes, including the synthesis of pharmaceuticals and other biologically pertinent substances .

Result of Action

Anilines are known to be valuable for the advancement of pharmaceuticals and other biologically pertinent substances .

Análisis Bioquímico

Cellular Effects

Anilines and their derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Anilines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that anilines can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)aniline typically involves the reaction of 2-aminophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows: [ \text{2-Aminophenol} + \text{Allyl Bromide} \rightarrow \text{2-(Allyloxy)aniline} + \text{HBr} ]

Industrial Production Methods: Industrial production of 2-(Allyloxy)aniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Allyloxy)aniline undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Formation of 2-(allyloxy)benzaldehyde or 2-(allyloxy)benzoic acid.

Reduction: Formation of 2-(allyloxy)aniline from 2-(allyloxy)nitrobenzene.

Substitution: Formation of 2-bromo-6-(allyloxy)aniline.

Comparación Con Compuestos Similares

2-(Methoxy)aniline: Similar structure but with a methoxy group instead of an allyloxy group.

2-(Ethoxy)aniline: Similar structure but with an ethoxy group instead of an allyloxy group.

2-(Propoxy)aniline: Similar structure but with a propoxy group instead of an allyloxy group.

Uniqueness: 2-(Allyloxy)aniline is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group can undergo additional reactions, such as polymerization or cross-linking, making it a versatile intermediate in organic synthesis .

Actividad Biológica

2-(Allyloxy)aniline, with the molecular formula C₉H₁₁NO, is an organic compound characterized by an aniline structure substituted with an allyloxy group at the second position. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties, which include both amine and ether functionalities. The biological activity of 2-(allyloxy)aniline has been investigated in various studies, revealing potential pharmacological properties that warrant further exploration.

Chemical Structure and Properties

The structural features of 2-(allyloxy)aniline contribute to its reactivity and biological activity. The presence of the allyl group enhances its potential as a building block in organic synthesis, while the amine group is known for its role in biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 151.19 g/mol |

| Functional Groups | Amine (NH₂), Ether (–O–) |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 2-(allyloxy)aniline exhibits antimicrobial activity. A study evaluating various aniline derivatives found that compounds with similar structures demonstrated significant inhibition against bacterial strains, suggesting that 2-(allyloxy)aniline may also possess similar properties.

Anticancer Potential

Preliminary investigations into the anticancer potential of 2-(allyloxy)aniline have shown promising results. The compound has been explored as a synthetic precursor for more complex molecules that exhibit cytotoxic effects against cancer cell lines. For example, related compounds have demonstrated the ability to induce apoptosis in tumor cells, indicating a potential therapeutic application .

The biological effects of 2-(allyloxy)aniline are hypothesized to involve several mechanisms:

- Cell Signaling Pathways : Anilines can influence cellular signaling pathways, potentially altering gene expression and cellular metabolism.

- Enzyme Interaction : The compound may interact with various enzymes, affecting their activity and leading to biochemical changes within cells.

- Oxidative Stress : Compounds similar to 2-(allyloxy)aniline have been shown to generate reactive oxygen species (ROS), which can induce oxidative stress in cells, a common pathway leading to cell death in cancer therapies .

Case Studies

- Synthesis and Biological Evaluation : A study reported a four-step synthesis of derivatives from 2-allylphenol leading to compounds with enhanced biological activity. The synthesized intermediates were tested for antimicrobial efficacy, demonstrating that modifications at the allyl position can significantly affect bioactivity .

- Pharmacological Profiling : Another investigation focused on the pharmacological profiling of aniline derivatives, including 2-(allyloxy)aniline. Results indicated that structural variations could lead to diverse biological effects, emphasizing the importance of further research into this compound's therapeutic potential.

Propiedades

IUPAC Name |

2-prop-2-enoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZRVYLJWAJQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424570 | |

| Record name | 2-(ALLYLOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27096-64-6 | |

| Record name | 2-(ALLYLOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Allyloxy)aniline participate in the synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins?

A1: Research indicates that 2-(Allyloxy)aniline can be used to synthesize 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through a multi-step radical process. [] This reaction proceeds in the presence of DABCO-bis(sulfur dioxide) and aryl propiolates. Initially, a 2-(allyloxy)aryl radical is generated in situ. This radical undergoes intramolecular addition with the double bond, forming an alkyl radical intermediate. Subsequent insertion of sulfur dioxide produces an alkylsulfonyl radical, which then reacts with aryl propiolates. This final step involves radical cyclization and rearrangement, ultimately yielding the desired sulfonyl-bridged dihydrobenzofuran and coumarin derivatives.

Q2: What is the role of sulfur dioxide in reactions involving 2-(Allyloxy)aniline?

A2: Sulfur dioxide plays a crucial role as a reactant in these reactions. [, ] Specifically, it acts as a source of sulfur dioxide for insertion into the alkyl radical intermediate formed during the reaction. This insertion step is essential for forming the sulfonyl group present in the final products, such as 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides and 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.